molecular formula C8H14N2 B1400863 2-(trans-4-Aminocyclohexyl)acetonitrile CAS No. 1266328-42-0

2-(trans-4-Aminocyclohexyl)acetonitrile

Cat. No.: B1400863
CAS No.: 1266328-42-0
M. Wt: 138.21 g/mol
InChI Key: DZFWURNOMGMOCH-UHFFFAOYSA-N
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Description

2-(trans-4-Aminocyclohexyl)acetonitrile is a chemical compound with the CAS Number: 1313279-48-9 . It has a molecular weight of 174.67 . The IUPAC name for this compound is 2-((1r,4r)-4-aminocyclohexyl)acetonitrile hydrochloride .


Molecular Structure Analysis

The molecular formula of this compound is C8H14N2 . It has an average mass of 138.210 Da and a monoisotopic mass of 138.115692 Da . It has 2 defined stereocentres .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 264.8±13.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 50.3±3.0 kJ/mol . The flash point is 113.9±19.8 °C . The index of refraction is 1.470 . The molar refractivity is 40.5±0.3 cm3 . It has 2 H bond acceptors and 2 H bond donors . The polar surface area is 50 Å2 . The polarizability is 16.0±0.5 10-24 cm3 . The surface tension is 39.1±3.0 dyne/cm . The molar volume is 145.0±3.0 cm3 .

Scientific Research Applications

Photoreduction Studies

  • The study by Görner (2002) focuses on the photoinduced reactions of various compounds, including trans isomers of nitrostilbenes in acetonitrile. The paper investigates the rate constants for quenching of triplet states and the formation of radical intermediates in the presence of tertiary aliphatic amines.

Reaction with Nitriles

  • Hiyama et al. (1973) examined the acid-catalyzed reaction of acetonitrile with N-alkoxycarbonylaziridines, yielding corresponding 1-alkoxycarbonyl-2-imidazolines and trans-cyclohexane-1,2-diamine derivatives.

Photocyclization Processes

  • Research by Bortolus et al. (2004) looked into the photochemistry of trans-1-(1'-naphthyl)-2-(3-hydroxyphenyl)ethene in cyclohexane and acetonitrile, providing insights into photocyclization and isomerization processes.

Electrochemical Studies

  • Schwarz et al. (2003) conducted voltammetric and spectroelectrochemical studies on 4-aminophenol in acetonitrile, exploring its electrochemical oxidation at gold electrodes.

Pyrrole Formation

  • The research by Sayre et al. (1993) investigates the reaction of trans-4-hydroxy-2-nonenal with primary amines in aqueous acetonitrile, elucidating the formation of pyrroles and other adducts.

Spectroscopic Correlations

  • The study by Yang et al. (2004) examines the absorption and emission spectra of trans-4,4'-disubstituted aminostilbenes in acetonitrile, providing insight into the electronic properties of these compounds.

Safety and Hazards

The safety information for 2-(trans-4-Aminocyclohexyl)acetonitrile includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . The compound is represented by the GHS07 pictogram and the signal word is "Warning" .

Properties

IUPAC Name

2-(4-aminocyclohexyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c9-6-5-7-1-3-8(10)4-2-7/h7-8H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFWURNOMGMOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(trans-4-Aminocyclohexyl)acetonitrile
Reactant of Route 2
2-(trans-4-Aminocyclohexyl)acetonitrile
Reactant of Route 3
2-(trans-4-Aminocyclohexyl)acetonitrile
Reactant of Route 4
2-(trans-4-Aminocyclohexyl)acetonitrile
Reactant of Route 5
2-(trans-4-Aminocyclohexyl)acetonitrile
Reactant of Route 6
2-(trans-4-Aminocyclohexyl)acetonitrile

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